![molecular formula C18H24BrNO2 B13973690 Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both bromomethyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The bromomethyl group can be introduced using bromomethylation reagents like bromoform or dibromomethane under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the bromomethyl group to a hydroxymethyl group.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted spirocyclic compounds.
Oxidation: Formation of hydroxymethyl derivatives.
Reduction: Formation of methyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromomethyl group can form covalent bonds with biological targets, leading to the inhibition or activation of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Benzyl-2,8-diazaspiro[4.5]decane
Comparison: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications. The spirocyclic structure also provides a rigid framework that can influence the compound’s biological activity and stability.
Eigenschaften
Molekularformel |
C18H24BrNO2 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H24BrNO2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14H2 |
InChI-Schlüssel |
MLPWQZSXPYJDDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CBr)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


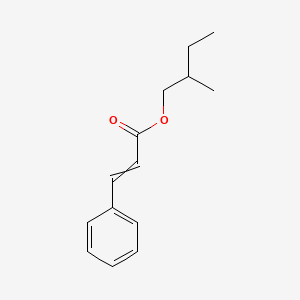
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
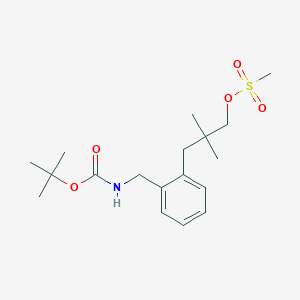
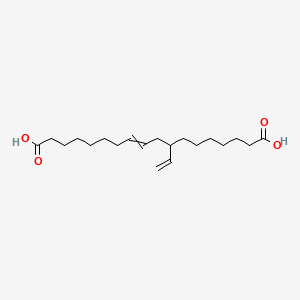
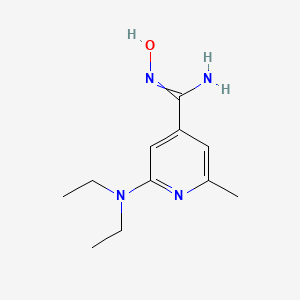

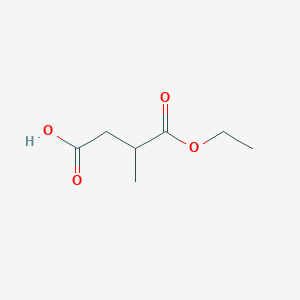
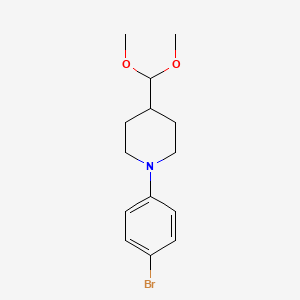
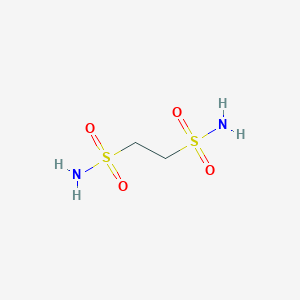
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
